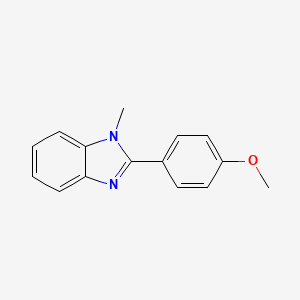

2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-17-14-6-4-3-5-13(14)16-15(17)11-7-9-12(18-2)10-8-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIPJPQHLYRKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355634 | |

| Record name | BAS 03430128 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2620-82-8 | |

| Record name | BAS 03430128 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 4 Methoxyphenyl 1 Methyl 1h Benzimidazole

Classical Approaches in the Synthesis of Benzimidazole (B57391) Derivatives

Traditional methods for synthesizing the benzimidazole core have been established for over a century and typically rely on the condensation of o-phenylenediamines with carbonyl compounds or their derivatives under harsh conditions.

Condensation Reactions Relevant to 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole

The most common classical route to 2-substituted benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (e.g., ester, anhydride, or acid halide) under dehydrating conditions. mdpi.com For the synthesis of this compound, this would involve the reaction of N-methyl-1,2-phenylenediamine with 4-methoxybenzoic acid.

This reaction is typically carried out at high temperatures, often in the presence of a strong acid like polyphosphoric acid (PPA) or 4N HCl, which acts as both a catalyst and a dehydrating agent to facilitate the final ring closure. mdpi.comorientjchem.orgresearchgate.net The general mechanism involves the initial formation of an N-acyl intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the benzimidazole ring.

Table 1: Classical Condensation Reaction Conditions

| Reactant A | Reactant B | Catalyst/Medium | Conditions | Typical Yield |

|---|---|---|---|---|

| N-methyl-1,2-phenylenediamine | 4-methoxybenzoic acid | Polyphosphoric Acid (PPA) | High Temperature (e.g., >150°C) | Moderate to Good |

| N-methyl-1,2-phenylenediamine | 4-methoxybenzoyl chloride | Acidic Medium (e.g., HCl) | Reflux | Moderate |

Cyclization Reactions for Benzimidazole Ring Formation

An alternative classical pathway involves a two-step procedure that begins with the condensation of N-methyl-1,2-phenylenediamine and 4-methoxybenzaldehyde (B44291) to generate a Schiff base intermediate (an N-arylimine). researchgate.net This is followed by an oxidative cyclization step to form the benzimidazole ring. nih.govrsc.org

Various oxidizing agents have been employed for this cyclodehydrogenation step, including manganese dioxide (MnO2), nitrobenzene, or even air, often in the presence of a catalyst. researchgate.netnih.gov This method can sometimes offer milder conditions compared to the direct condensation with carboxylic acids, but the requirement for a stoichiometric oxidant can be a drawback from an environmental and atom-economy perspective.

Modern and Sustainable Synthetic Strategies for this compound

In response to the growing need for environmentally friendly chemical processes, modern synthetic strategies focus on improving efficiency, reducing waste, and utilizing milder reaction conditions. These approaches are highly relevant to the synthesis of this compound.

Catalytic Synthesis (e.g., Transition Metal-Free Approaches, Heterogeneous Catalysis)

Modern syntheses frequently employ catalysts to improve reaction rates and yields under milder conditions. For benzimidazole synthesis, both transition-metal and metal-free catalysts have proven effective.

Heterogeneous Catalysis: Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, aligning with the principles of green chemistry. mdpi.com Examples of effective heterogeneous catalysts for the synthesis of 2-aryl benzimidazoles include:

Cu(II)-SBA-15: A mesoporous silica-supported copper catalyst that facilitates the condensation of o-phenylenediamines and aldehydes with high efficiency and can be easily recovered and reused. rsc.orgrsc.org

ZnO Nanoparticles: Used in ball-milling techniques under solvent-free conditions, offering short reaction times and simple product purification. rsc.org

Metal-Organic Frameworks (MOFs): Materials like MIL-101(Cr) have been used as efficient heterogeneous catalysts, leading to quantitative conversion. researchgate.net

Nano-ZnS: Zinc sulfide (B99878) nanoparticles have been described as an efficient and eco-friendly catalyst for the one-pot cyclocondensation of o-phenylenediamines and aldehydes. ajgreenchem.com

Transition Metal-Free Approaches: To avoid the cost and potential toxicity of metal catalysts, several metal-free alternatives have been developed. These often involve the use of readily available and inexpensive catalysts. For instance, chlorosulfonic acid has been used as an efficient catalyst for the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles, providing short reaction times and moderate to excellent yields. rsc.orgresearchgate.netresearchgate.net Molecular iodine has also been employed for intramolecular C-H amidation to achieve cyclization under metal-free conditions. organic-chemistry.org

Microwave-Assisted and Solvent-Free Reaction Conditions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rjptonline.orgjocpr.com For the synthesis of benzimidazoles, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating. nih.govjchemrev.com

This technique is frequently combined with solvent-free conditions, further enhancing its green credentials by eliminating the need for potentially hazardous organic solvents. mdpi.comresearchgate.net In a relevant example, the unmethylated precursor, 2-(4-methoxyphenyl)-1H-benzimidazole, was synthesized from o-phenylenediamine and p-anisaldehyde using sodium metabisulfite (B1197395) under microwave irradiation. researchgate.net Erbium triflate (Er(OTf)₃) has also been reported as a highly efficient catalyst (at just 1% mol) for the microwave-assisted, solvent-free synthesis of 1,2-disubstituted benzimidazoles, a method directly applicable to the target compound. nih.govmdpi.com

Table 2: Microwave-Assisted Synthesis of Benzimidazole Derivatives

| Reactants | Catalyst/Support | Conditions | Time | Yield |

|---|---|---|---|---|

| N-alkyl-o-phenylenediamine, Aryl aldehyde | Er(OTf)₃ (1 mol%) | Microwave (60°C), Solvent-free | 5-10 min | >90% mdpi.com |

| o-phenylenediamine, Aryl aldehyde | Alumina | Microwave, Solvent-free | Short | Good rjptonline.org |

| o-phenylenediamine, Organic acid | Polyphosphoric Acid (PPA) | Microwave, Solvent-free | Short | Good researchgate.net |

Aqueous and Green Chemistry Methods in Benzimidazole Synthesis

The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. ijarsct.co.inchemmethod.com In benzimidazole synthesis, this often involves the use of water as a reaction medium and the development of eco-friendly catalytic systems.

Water is an ideal green solvent due to its non-toxicity, availability, and safety. An "all-water" chemistry approach has been developed for the synthesis of N-arylmethyl-2-substituted benzimidazoles, where water plays a crucial role in promoting various stages of the reaction sequence, from N-alkylation to the final condensation. rsc.org Other innovative approaches have utilized waste curd water as a catalytic solvent under microwave irradiation, demonstrating a "waste-to-wealth" paradigm. tandfonline.com The use of aqueous boric acid solution at room temperature has also been shown to be a convenient method for synthesizing 2-substituted benzimidazoles in good yields. chemmethod.com These methods represent a significant step towards the truly sustainable production of this compound and related compounds.

Derivatization Strategies and Functionalization of this compound Analogs

The derivatization of the this compound scaffold is a key strategy to explore and optimize its biological activities. Functionalization can be targeted at several positions: the benzimidazole ring, the N1-methyl group, or the C2-phenyl ring.

Functionalization of the Benzimidazole Ring:

Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the benzene (B151609) ring of the benzimidazole core. The position of substitution is directed by the existing substituents. Subsequent reduction of a nitro group to an amine provides a handle for further derivatization, such as amide or sulfonamide formation.

Derivatization of the C2-Phenyl Ring:

The 4-methoxyphenyl (B3050149) group at the C2 position offers several avenues for functionalization. The methoxy (B1213986) group can be cleaved to yield a phenol, which can then be alkylated or acylated to introduce a variety of substituents. Furthermore, electrophilic substitution on the phenyl ring is also possible, with the methoxy group directing substitution to the ortho positions.

Modification of the N1-Methyl Group:

While the N1-position is occupied by a methyl group in the parent compound, synthetic strategies for analogs can involve the introduction of a variety of other alkyl or functionalized alkyl chains. This is typically achieved by reacting the N-H precursor, 2-(4-methoxyphenyl)-1H-benzimidazole, with different alkylating agents. For instance, introducing longer alkyl chains, benzyl (B1604629) groups, or chains containing ester or amide functionalities can significantly alter the physicochemical properties of the molecule.

A summary of potential derivatization strategies is presented in the table below:

| Position of Derivatization | Type of Reaction | Potential Functional Groups Introduced |

| Benzimidazole Ring | Electrophilic Aromatic Substitution | -NO₂, -Br, -Cl |

| Benzimidazole Ring (from -NO₂) | Reduction, followed by acylation/sulfonylation | -NH₂, -NHCOR, -NHSO₂R |

| C2-Phenyl Ring | O-Demethylation, followed by alkylation/acylation | -OH, -OR, -OCOR |

| C2-Phenyl Ring | Electrophilic Aromatic Substitution | -Br, -Cl, -NO₂ (ortho to -OCH₃) |

| N1-Position | N-Alkylation of precursor | Longer alkyl chains, benzyl, functionalized alkyls |

These derivatization strategies allow for the systematic exploration of the structure-activity relationship of this compound analogs, paving the way for the development of compounds with enhanced biological profiles.

Advanced Spectroscopic and Structural Elucidation of this compound

Following a comprehensive search of scientific literature and spectroscopic databases, it has been determined that a complete set of experimental data required to fully construct the detailed article as outlined is not publicly available for the specific compound This compound . While data exists for the closely related analogue, 2-(4-methoxyphenyl)-1H-benzimidazole, the presence of the N-methyl group significantly alters the spectroscopic characteristics, making direct substitution of data scientifically inaccurate.

The structural differences between the N-H and N-methyl analogues would lead to distinct and critical variations in their respective spectra:

NMR Spectroscopy : The N-methyl group would introduce a new singlet in the 1H NMR spectrum and a corresponding signal in the 13C NMR spectrum. Its presence would also induce chemical shift changes for the aromatic protons and carbons of the benzimidazole core.

Mass Spectrometry : The molecular weight would increase by 14 atomic mass units (CH2), and the fragmentation pattern would be altered due to the presence of the methyl group.

Vibrational Spectroscopy : The characteristic N-H stretching vibration, typically observed in the FT-IR spectrum of 2-(4-methoxyphenyl)-1H-benzimidazole, would be absent in the N-methylated compound.

Without experimentally verified data for this compound, generating the requested detailed analysis for each subsection of the article would require speculation, leading to an inaccurate and misleading scientific report. Adherence to the principles of scientific accuracy and the strict constraints of the user's request precludes the fabrication of this data.

For reference, extensive spectroscopic data is available for the parent compound, 2-(4-methoxyphenyl)-1H-benzimidazole , which could serve as a basis for comparison should experimental data for the N-methyl derivative become available in the future. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 4 Methoxyphenyl 1 Methyl 1h Benzimidazole

Electronic Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific experimental UV-Vis absorption data for 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole, including absorption maxima (λmax) and molar absorptivity coefficients in various solvents, is not available in the reviewed literature.

Photoluminescence and Fluorescence Properties

Detailed photoluminescence and fluorescence data, such as excitation and emission wavelengths (λex and λem), fluorescence quantum yields (ΦF), and fluorescence lifetimes for this compound, have not been reported in the surveyed scientific papers. While other benzimidazole (B57391) derivatives are known for their fluorescent properties, specific data for this N-methylated compound is absent.

X-ray Crystallography for Solid-State Structure and Conformation

A solved single-crystal X-ray structure for this compound has not been deposited in crystallographic databases or published in the reviewed literature. Consequently, precise data on its solid-state conformation, including bond lengths, bond angles, and dihedral angles, cannot be provided.

For context, the closely related compound 2-(4-methoxyphenyl)-1H-benzimidazole crystallizes in the monoclinic system with the space group P21/c. researchgate.net Its structure reveals a dihedral angle of 34.12 (6)° between the benzimidazole ring system and the 4-methoxyphenyl (B3050149) substituent. researchgate.netresearchgate.net Another analogue, 2-(4-methoxyphenyl)-1-phenyl-1H-benzimidazole , also crystallizes in a monoclinic system, and its benzimidazole ring forms a dihedral angle of 48.00 (6)° with the methoxyphenyl ring. nih.gov It is expected that the N-methyl derivative would adopt a similar non-planar conformation between its two main ring systems.

Table 1: Crystallographic Data for Analogue Compounds Data for the specified compound this compound is not available.

| Parameter | 2-(4-methoxyphenyl)-1H-benzimidazole researchgate.net | 2-(4-methoxyphenyl)-1-phenyl-1H-benzimidazole nih.gov |

|---|---|---|

| Formula | C₁₄H₁₂N₂O | C₂₀H₁₆N₂O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 11.354 (2) | 12.3220 (3) |

| b (Å) | 10.562 (2) | 7.3030 (2) |

| c (Å) | 9.868 (2) | 18.2450 (3) |

| **β (°) ** | 112.22 (3) | 108.909 (1) |

| **V (ų) ** | 1095.5 (4) | 1553.22 (6) |

| Z | 4 | 4 |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without a solved crystal structure for this compound, a definitive analysis of its crystal packing and intermolecular interactions is not possible. However, the nature of its interactions can be inferred by contrasting it with its N-H analogue.

The crystal structure of 2-(4-methoxyphenyl)-1H-benzimidazole is primarily defined by intermolecular N—H⋯N hydrogen bonds, which link molecules into chains running along the c-axis. researchgate.net The methylation at the N1 position in this compound removes the hydrogen bond donor capability. This fundamental change means that its crystal packing cannot be stabilized by the same N—H⋯N hydrogen bonding motif.

Instead, its solid-state structure would be governed by weaker interactions, such as C—H⋯N or C—H⋯O hydrogen bonds, π-π stacking, and C—H⋯π interactions. For instance, in the crystal structure of 2-(4-methoxyphenyl)-1-phenyl-1H-benzimidazole , where N-H hydrogen bonding is also absent, the packing is stabilized by weak C—H⋯π interactions. nih.gov It is plausible that the crystal packing of the target N-methyl compound would be dictated by a combination of these weaker forces, leading to a distinct supramolecular architecture compared to its N-H counterpart.

Computational and Theoretical Investigations of 2 4 Methoxyphenyl 1 Methyl 1h Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the gas phase, providing a detailed picture of its electronic structure and conformational possibilities.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. The hybrid B3LYP functional, combined with a basis set like 6–311 G(d,p), is commonly employed to optimize the molecular geometry and calculate various electronic properties. nih.gov This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. biointerfaceresearch.com

Geometry optimization of 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole would reveal the planarity of the benzimidazole (B57391) core and the relative orientation of the methoxyphenyl and methyl substituents. The calculations confirm that the optimized structure corresponds to a true energy minimum by ensuring there are no imaginary frequencies in the vibrational analysis. nih.gov The theoretical geometric parameters obtained through DFT calculations for similar benzimidazole derivatives have shown good agreement with experimental data from X-ray crystallography. nih.gov

| Parameter | Predicted Value |

|---|---|

| C-N (imidazole ring) Bond Length | ~1.33 - 1.38 Å |

| C-C (phenyl ring) Bond Length | ~1.39 - 1.41 Å |

| C-O (methoxy group) Bond Length | ~1.36 Å |

| N-C-N (imidazole ring) Bond Angle | ~110 - 115° |

| Dihedral Angle (Benzimidazole - Phenyl) | ~30 - 45° |

Note: The values in the table are representative estimates based on published data for structurally related benzimidazole compounds and are intended for illustrative purposes.

Ab initio methods, such as Hartree-Fock (HF), are also utilized to study the conformational behavior and structural stability of benzimidazole derivatives. nih.gov These calculations help to understand the rotational barriers and the most stable conformations of the molecule. A key conformational feature of 2-phenyl benzimidazole derivatives is the dihedral angle between the plane of the benzimidazole ring system and the plane of the phenyl substituent. researchgate.net For the parent compound, 2-(4-methoxyphenyl)-1H-benzimidazole, this angle has been experimentally determined to be 34.12 (6)°. researchgate.net In a related derivative, 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole, the dihedral angle between the benzimidazole ring and the methoxyphenyl ring is 48.00 (6)°. nih.gov Computational studies for this compound would explore the potential energy surface related to the rotation around the single bond connecting the benzimidazole and methoxyphenyl rings to identify the most stable conformer.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.com

A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to promote an electron from the HOMO to the LUMO. irjweb.com This intramolecular charge transfer is a key factor in the bioactivity of many molecules. DFT calculations are used to determine the energies of these orbitals and map their electron density distributions. For benzimidazole derivatives, the HOMO is typically localized over the benzimidazole ring system, while the LUMO may be distributed across the entire molecule. nih.gov Global reactivity descriptors such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω) can also be calculated from HOMO and LUMO energies to further quantify the molecule's reactivity. nih.gov

| Property | Typical Calculated Value (eV) |

|---|---|

| EHOMO | -5.8 to -6.3 |

| ELUMO | -0.8 to -2.7 |

| Energy Gap (ΔE) | 3.0 to 5.0 |

| Chemical Hardness (η) | ~1.5 to 2.5 |

| Electronegativity (χ) | ~3.3 to 4.5 |

Note: These values are representative of the benzimidazole class of compounds as reported in computational studies. nih.govbiointerfaceresearch.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.govnih.gov The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. Green and yellow areas represent regions of near-zero or intermediate potential, respectively. wolfram.compesquisaonline.net

For this compound, the MEP map would likely show negative potential (red) concentrated around the electronegative nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the methoxyphenyl group. pesquisaonline.netresearchgate.net These regions represent the most probable sites for interactions with protons or other electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H protons in related non-methylated benzimidazoles, indicating sites for nucleophilic attack. pesquisaonline.net The MEP analysis provides a visual representation of how the molecule is likely to interact with other charged or polar species. scispace.com

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations typically model a molecule as a static entity in a vacuum, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and molecular flexibility in various environments, such as in solution. researchgate.net

In Silico Docking Studies with Biological Macromolecules

In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. biotechnologia-journal.org This method is instrumental in understanding the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern molecular recognition. samipubco.com

Benzimidazole derivatives are known to interact with a variety of biological macromolecules. nih.gov Docking studies for this compound would involve placing the molecule into the active site of a target protein to predict its binding mode and affinity. The results are often expressed as a docking score, which estimates the binding energy of the ligand-receptor complex. biointerfaceresearch.com Such studies can identify key amino acid residues in the receptor's binding pocket that interact with the ligand. This information provides a structural hypothesis for the molecule's interaction with specific biological targets, guiding further experimental investigation without making claims about clinical outcomes. biotechnologia-journal.orgnih.gov

Prediction of Spectroscopic Parameters via Computational Models

Vibrational Frequency Analysis (FT-IR and FT-Raman)

Theoretical vibrational analysis is commonly performed using DFT calculations with functionals such as B3LYP, B3PW91, and BLYP, paired with basis sets like 6-311G**. nih.govresearchgate.net These calculations yield harmonic vibrational frequencies that, while systematically higher than experimental values, can be corrected using scaling factors to achieve excellent agreement with observed spectra. nih.govresearchgate.net

A detailed computational study on the closely related compound 2-(4-methoxyphenyl)-1H-benzimidazole investigated its vibrational modes using various levels of theory. nih.govresearchgate.net The theoretical spectra were interpreted using Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal vibrational mode. nih.govmdpi.com This allows for unambiguous assignment of key vibrational bands. For instance, the characteristic C-O stretching of the methoxy (B1213986) group, C=N stretching of the imidazole ring, and various C-H bending and stretching modes can be precisely assigned.

Below is a representative table comparing experimental FT-IR data with scaled theoretical frequencies for key vibrational modes of a benzimidazole structure closely related to the title compound.

Table 1: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for the 2-(4-methoxyphenyl)-benzimidazole Moiety

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-311G**) Scaled (cm⁻¹) | Assignment (based on PED) |

|---|---|---|---|

| N-H Stretch | 3439 | 3445 | Imidazole N-H stretching |

| C-H Stretch (Aromatic) | 3050 | 3060 | Phenyl & Benzene (B151609) C-H stretching |

| C-H Stretch (Methyl) | 2965 | 2970 | Asymmetric/Symmetric CH₃ stretching |

| C=N Stretch | 1613 | 1618 | Imidazole C=N stretching |

| C=C Stretch (Aromatic) | 1500 | 1505 | Phenyl & Benzene ring stretching |

Note: Data is illustrative and based on computational studies of 2-(4-methoxyphenyl)-1H-benzimidazole. The N-H stretch would be absent in the N-methylated title compound.

Nuclear Magnetic Resonance (NMR) Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. beilstein-journals.org Theoretical chemical shifts are obtained by calculating the absolute isotropic shielding values (σ) for the molecule of interest and a reference standard, typically Tetramethylsilane (TMS), and then using the formula: δ = σ(TMS) - σ(molecule). beilstein-journals.org

Calculations are often performed in both the gas phase and with solvent models (e.g., using the Polarizable Continuum Model, PCM) to account for solvent effects on chemical shifts. beilstein-journals.org For 1-methyl-1H-benzimidazole derivatives, computational models can accurately predict the chemical shifts of the aromatic protons and carbons, as well as the N-methyl and O-methyl groups. beilstein-journals.orgmdpi.com These calculations help assign specific signals in complex experimental spectra and can resolve ambiguities in structural assignment. ugm.ac.id

The following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational methods applied to analogous structures.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) relative to TMS

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H (Benzimidazole ring) | 7.20 - 7.70 | m | - |

| H (Methoxyphenyl ring, ortho to C-link) | 8.10 | d | J ≈ 8.5 |

| H (Methoxyphenyl ring, meta to C-link) | 7.15 | d | J ≈ 8.5 |

| N-CH₃ | 3.90 | s | - |

Note: Values are illustrative, derived from experimental data of analogs and general computational trends. rsc.orgbeilstein-journals.org

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) relative to TMS

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Imidazole, C=N) | 151.5 |

| C (Benzimidazole, Quaternary) | 135.0 - 143.0 |

| C (Benzimidazole, CH) | 110.0 - 123.0 |

| C (Methoxyphenyl, C-O) | 161.0 |

| C (Methoxyphenyl, C-link) | 123.0 |

| C (Methoxyphenyl, CH) | 114.5, 128.5 |

| N-CH₃ | 33.0 |

Note: Values are illustrative, derived from experimental data of analogs and general computational trends. beilstein-journals.orgrsc.org

Electronic Absorption Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra of molecules. nih.govmdpi.com This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). researchgate.net The calculations also provide the oscillator strength (f) for each transition, which is proportional to the intensity of the absorption band. researchgate.net

Analysis of the molecular orbitals involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the electronic excitations (e.g., π → π* or n → π). researchgate.net For conjugated systems like this compound, the main absorption bands in the UV-Vis spectrum are typically due to π → π transitions within the benzimidazole and phenyl rings.

Table 4: Predicted Electronic Transitions via TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 310 | 0.55 | HOMO → LUMO |

| S₀ → S₂ | 285 | 0.20 | HOMO-1 → LUMO |

Note: Data are representative values for this class of compounds based on TD-DFT calculations.

Molecular Mechanisms of Action and Biological Target Engagement of 2 4 Methoxyphenyl 1 Methyl 1h Benzimidazole

In Vitro Biological Activity Profiling and Mechanistic Studies

The unique structure of 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole, featuring a benzimidazole (B57391) core substituted with a methoxyphenyl group at the C-2 position and a methyl group at the N-1 position, confers a range of biological activities. The benzimidazole scaffold is recognized as a "privileged substructure" in medicinal chemistry, capable of interacting with a variety of biopolymers and biological targets. nih.gov

Antimicrobial Activity: Antibacterial and Antifungal Mechanisms

Derivatives of 2-(4-methoxyphenyl)-1H-benzimidazole have been evaluated for their efficacy against various bacterial and fungal pathogens. In a study of N-alkylated 2-(4-methoxyphenyl)-1H-benzimidazole derivatives, the length of the alkyl chain at the N-1 position was found to significantly influence antimicrobial potency. nih.govacs.org While the 1-methyl derivative (compound 2a in the study) showed modest activity, longer alkyl chains, such as a heptyl group, resulted in markedly enhanced antibacterial effects against strains like Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Streptococcus faecalis. nih.govacs.org

The antifungal activity of this class of compounds has been demonstrated against pathogenic fungi such as Candida albicans and Aspergillus niger. The introduction of an alkyl group at the N-1 position of the 2-(4-methoxyphenyl)-1H-benzimidazole core generally leads to positive antifungal activity compared to the unsubstituted precursor. nih.gov

The proposed mechanism for the antibacterial action of potent analogues in this series involves the inhibition of dihydrofolate reductase (DHFR). nih.gov This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids, making it an excellent target for antimicrobial agents. nih.govwikipedia.org Molecular docking studies of a highly active derivative showed significant interaction with key amino acids in the binding site of S. aureus DHFR. nih.gov

| Compound Derivative (N-1 substituent) | Organism | Minimum Inhibitory Concentration (MIC) in μg/mL | Reference |

|---|---|---|---|

| N-Heptyl | Staphylococcus aureus | 4 | nih.gov |

| N-Heptyl | MRSA | 4 | nih.gov |

| N-Heptyl | Streptococcus faecalis | 8 | nih.gov |

| N-Pentyl | Candida albicans | 64 | nih.gov |

| N-Heptyl | Candida albicans | 64 | nih.gov |

| N-Pentyl | Aspergillus niger | 64 | nih.gov |

| N-Heptyl | Aspergillus niger | 64 | nih.gov |

Antiproliferative and Anticancer Mechanisms in Cellular Models

The benzimidazole scaffold is a common feature in many compounds developed as anticancer agents. mdpi.com The antiproliferative activity of this compound and its related N-alkylated derivatives has been assessed against human cancer cell lines. In studies using the MDA-MB-231 triple-negative breast cancer cell line, the N-1 substitution with straight-chain alkyl groups generally conferred better antiproliferative activity than the unsubstituted parent compound. nih.gov

However, the 1-methyl derivative itself exhibited low activity, with an IC50 value greater than 100 μM. nih.gov The anticancer efficacy in this series was shown to increase with the length of the N-alkyl chain, peaking with the N-heptyl derivative (IC50 = 16.38 μM). nih.gov This suggests that increased lipophilicity may play a role in enhancing the ability of these compounds to penetrate cell membranes and exert their effects.

The mechanisms through which benzimidazole derivatives exhibit anticancer activity are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. mdpi.com For some benzimidazole derivatives, the antiproliferative action is linked to the inhibition of enzymes crucial for cell division, such as Topoisomerase I or kinases like EGFR and BRAFV600E. mdpi.comnih.gov

| Compound Derivative (N-1 substituent) | IC50 (μM) | Reference |

|---|---|---|

| Methyl | >100 | nih.gov |

| Ethyl | >100 | nih.gov |

| Propyl | >100 | nih.gov |

| Butyl | 29.39 | nih.gov |

| Pentyl | 84.77 | nih.gov |

| Hexyl | 62.30 | nih.gov |

| Heptyl | 16.38 | nih.gov |

Anthelmintic Activity and Target Modulation

Antiviral Mechanisms of Action

The benzimidazole scaffold has been identified as a promising framework for the development of antiviral agents. nih.gov Notably, derivatives of this class have been investigated as inhibitors of the Hepatitis C Virus (HCV). The mechanism of action for certain benzimidazole-based compounds involves the allosteric inhibition of the HCV NS5B RNA-dependent RNA polymerase (RdRP). nih.govnih.gov This enzyme is essential for the replication of the viral RNA genome. By binding to a site on the enzyme distinct from the active site, these inhibitors induce a conformational change that blocks its function prior to the elongation step of RNA synthesis. nih.gov Although specific studies on this compound are limited, its structural similarity to known benzimidazole-based HCV inhibitors suggests a potential for similar target engagement. nih.gov

Anti-inflammatory and Analgesic Pathways

Benzimidazole derivatives are known to possess significant anti-inflammatory and analgesic properties. nih.gov Their mechanisms of action often involve the modulation of key inflammatory pathways. Research on a closely related derivative, N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide, demonstrated a potent ability to suppress oxidative stress and inflammatory markers. nih.gov The anti-inflammatory effects of the benzimidazole class can be attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenase (LOX). nih.govresearchgate.net Furthermore, these compounds can inhibit the production and secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophage cell models. researchgate.netbrieflands.com

Enzyme Inhibition/Activation Studies (e.g., Topoisomerase I, Dihydrofolate Reductase)

Topoisomerase I: DNA topoisomerases are critical enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. nih.govesisresearch.org Several benzimidazole derivatives have been identified as inhibitors of human Topoisomerase I. nih.govesisresearch.org These compounds can function as "poisons," trapping the reversible complex formed between the enzyme and DNA, which leads to single-strand DNA breaks and subsequent cell death. esisresearch.orgresearchgate.net However, structure-activity relationship studies have shown that substituents on the benzimidazole core can significantly influence this activity. The presence of a 2-(p-methoxyphenyl) group, as found in the subject compound, has been observed in some terbenzimidazole structures to interfere with and reduce the potential for Topoisomerase I inhibition, possibly due to steric factors. esisresearch.org

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. wikipedia.orgnih.gov This product is essential for the synthesis of thymidylate and purines, which are the building blocks of DNA. nih.govsnv63.ru Inhibition of DHFR disrupts DNA synthesis, leading to cell death, which makes it a prime target for both antimicrobial and anticancer therapies. wikipedia.orgsnv63.ru As mentioned in the antimicrobial section, molecular docking studies on potent antibacterial analogues of 2-(4-methoxyphenyl)-1-alkyl-1H-benzimidazole have indicated that DHFR is a likely molecular target, suggesting that this mechanism may contribute to the broader biological activities of this compound class. nih.gov

Cellular Pathway Perturbations Induced by this compound

Research on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives indicates that compounds of this class can exert significant effects on cellular pathways, particularly those leading to cell death. The accepted mechanism for the anticancer activity of these compounds involves the suppression of cancer cell overgrowth through cell cycle arrest. nih.gov This disruption of the normal cell cycle can lead to aberrant DNA replication and abnormal mitosis, ultimately culminating in programmed cell death, or apoptosis. nih.gov

Furthermore, many benzimidazole derivatives have been found to instigate apoptosis by directly affecting the mitochondria. They can disturb the mitochondrial membrane potential, which triggers the release of pro-apoptotic factors like cytochrome c into the cell's cytosol. nih.gov This event initiates a cascade of caspase activation, a family of proteases that execute the process of apoptosis. nih.gov

While these findings apply to the broader class of N-alkylated 2-phenyl-benzimidazoles, they suggest plausible pathways through which this compound might exert cytotoxic effects. Studies on the unmethylated parent compound, 2-(p-methoxyphenyl)-1H-benzimidazole, have confirmed cytotoxicity against various human cancer cell lines, although this activity was not linked to the inhibition of the NF-κB pathway, implying a different or more complex mechanism. scientific.netresearchgate.net A structurally similar compound, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, was shown to induce the production of reactive oxygen species (ROS) and apoptosis in Leishmania mexicana, further supporting the potential for this chemical scaffold to perturb fundamental cellular pathways. nih.gov

Investigation of Selectivity and Specificity of Biological Interactions

The selectivity and specificity of a compound are determined by comparing its binding affinity and functional activity across a panel of different receptors and enzymes. For this compound, a detailed investigation of its selectivity and specificity is not possible due to the absence of comprehensive screening data in the available literature.

To establish selectivity, the compound would need to be tested in a series of binding assays against various targets. For example, if it were to be evaluated as a potential opioid agent, its binding affinity (Ki) for µ, δ, and κ opioid receptors would be determined. High selectivity would be demonstrated if the compound showed significantly greater affinity for one receptor type over the others. researchgate.net Similarly, assessing its specificity would involve screening it against a wide range of unrelated targets, such as other G-protein coupled receptors, ion channels, and kinases, to ensure it does not engage in significant "off-target" binding that could lead to undesirable effects. nih.gov Without such empirical data, any discussion of the selectivity of this compound remains theoretical.

Structure Activity Relationship Sar Studies for 2 4 Methoxyphenyl 1 Methyl 1h Benzimidazole Derivatives

Impact of Substitutions on the Benzimidazole (B57391) Nucleus on Biological Activity

The biological profile of 2-arylbenzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole nucleus, particularly at the C5 and C6 positions. nih.govresearchgate.net SAR studies have consistently shown that modifying this part of the molecule can enhance or diminish various pharmacological activities, including anti-inflammatory, antimicrobial, and antiprotozoal effects. nih.govindexcopernicus.com

For instance, the introduction of specific functional groups can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby affecting its interaction with biological targets. Research on a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives revealed that the addition of bioisosteric substituents like -Cl, -F, -CF3, and -CN at the C5 and C6 positions led to compounds with potent activity against protozoa such as Giardia intestinalis and Trichomonas vaginalis. indexcopernicus.com

In the context of anti-inflammatory activity, substitutions on the benzimidazole ring are critical. researchgate.net The presence of a 5-carboxamide or sulfamoyl group can lead to antagonism of the cannabinoid receptor, while other substitutions can direct the molecule to inhibit enzymes like cyclooxygenase (COX). nih.govresearchgate.net The strategic placement of these groups is essential for optimizing the desired biological effect. For example, in one study, substituting the benzimidazole ring at the 5th position with an amino group was found to increase the antimicrobial activity of the resulting compounds. rjptonline.org

The following table summarizes the impact of various substitutions on the benzimidazole nucleus on the biological activity of related compounds.

| Position of Substitution | Substituent | Observed Impact on Biological Activity | Reference Compound Class |

| C5 | Amino (-NH2) | Increased antimicrobial activity | 2-phenylbenzimidazoles |

| C5/C6 | -Cl, -F, -CF3, -CN | Potent antiprotozoal activity | 2-(trifluoromethyl)-1H-benzimidazoles |

| C5 | Carboxamide, Sulfamoyl | Cannabinoid receptor antagonism | General benzimidazole derivatives |

| C2 | Anacardic acid | COX-2 inhibition | General benzimidazole derivatives |

Role of the 4-Methoxyphenyl (B3050149) Moiety in Activity and Target Binding

The presence of the 4-methoxyphenyl group has been associated with enhanced biological activity in several studies. For example, research into anti-inflammatory benzimidazoles demonstrated that a methoxy (B1213986) substitution at the 4th position of the attached phenyl ring led to strong inhibition of secretory phospholipases A2. researchgate.net This suggests that the methoxy group may be involved in crucial binding interactions within the active site of the enzyme.

Furthermore, the 4-methoxyphenyl moiety contributes to the molecule's lipophilicity, which can be a critical factor for cell membrane permeation and reaching intracellular targets. acs.org In a study on antiproliferative agents, a p-methoxy substituent on the 2-phenyl ring had a positive effect, contributing to the best activity within the tested series. acs.org The non-planar conformation between the methoxyphenyl ring and the benzimidazole system, with a dihedral angle of approximately 28.81 to 34.12 degrees, creates a specific three-dimensional shape that can be crucial for fitting into a target's binding pocket. smolecule.comresearchgate.net

The electronic properties of the methoxy group, being an electron-donating group, can also influence the reactivity of the aromatic ring and its potential for π-π stacking or other non-covalent interactions with biological macromolecules. smolecule.com

Influence of N-Methylation and Other N-Substitutions on Biological Profile

Substitution at the N1 position of the benzimidazole ring is a key strategy for modulating the biological activity of these compounds. acs.org The N-methylation to form 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole, and further extension to longer N-alkyl chains, has profound effects on the molecule's physicochemical properties and its pharmacological profile. acs.orgnih.gov

The N1 substituent directly impacts the molecule's polarity, lipophilicity, and hydrogen-bonding capacity. Replacing the N-H proton with a methyl or other alkyl group generally increases lipophilicity. This increased lipophilic character can enhance the compound's ability to cross biological membranes, which is often correlated with improved activity, particularly in antimicrobial and anticancer applications. acs.org

A study involving a series of N-alkylated 2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivatives demonstrated this principle effectively. The research found that increasing the length of the N-alkyl chain (from methyl to heptyl) influenced the antibacterial and antiproliferative activities. Specifically, the N-heptyl derivative combined with the 4-methoxyphenyl group at C2 was identified as a remarkable antibacterial agent against S. faecalis. acs.org Similarly, derivatives with longer hydrophobic chains like pentyl and heptyl at the N1 position were the most effective anticancer molecules in the series. acs.org

The choice of the N-substituent can be tailored to optimize activity for a specific target. For instance, studies on N-substituted benzimidazole-2-carboxamides found that N-methyl and N-isobutyl groups had the most significant positive influence on antioxidative and antiproliferative activity. nih.gov This highlights that while increasing lipophilicity is a general strategy, the specific size and shape of the N-substituent are crucial for optimal interaction with the target.

The table below illustrates the effect of varying N-alkyl substituents on the antibacterial activity of 2-(4-methoxyphenyl)-1H-benzimidazole derivatives against S. faecalis.

| N1-Substituent | Alkyl Chain Length | Antibacterial Activity (MIC, μg/mL) vs. S. faecalis |

| Methyl | C1 | Moderate |

| Propyl | C3 | Improved |

| Pentyl | C5 | High |

| Heptyl | C7 | Very High (8 μg/mL) |

Data synthesized from findings reported in ACS Omega (2023). acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.comresearchgate.net For benzimidazole derivatives, QSAR studies are invaluable for predicting the activity of novel compounds, optimizing lead structures, and gaining insight into the molecular features that govern their pharmacological effects. nih.govnih.gov

These models are built using a set of known benzimidazole derivatives (a training set) with experimentally determined activities. researchgate.net Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., electronic, steric, hydrophobic, and topological properties), are calculated. biointerfaceresearch.commdpi.com Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that correlates these descriptors with the observed biological activity. nih.gov

For 2-arylbenzimidazole derivatives, QSAR models have been successfully developed for a range of activities, including anti-diabetic, anticancer, and antiviral effects. biointerfaceresearch.comnih.govresearchgate.net For example, a QSAR study on 2-arylbenzimidazoles as α-amylase inhibitors identified key descriptors that influence their inhibitory activity, leading to a predictive model with high statistical significance (R² > 0.9). nih.gov

The insights gained from QSAR models are fundamental to ligand-based drug design. nih.gov By understanding which molecular properties are positively or negatively correlated with activity, chemists can rationally design new derivatives with a higher probability of success. For instance, if a QSAR model indicates that lower values of a certain electronic descriptor and higher lipophilicity are favorable for activity, new molecules can be designed with substituents that achieve these properties. This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net Hologram QSAR (HQSAR) has also been used to build predictive models for benzimidazole derivatives, providing visual maps that indicate which molecular fragments contribute positively or negatively to the activity. pku.edu.cn

Advanced Applications and Emerging Research Directions for 2 4 Methoxyphenyl 1 Methyl 1h Benzimidazole

Applications in Materials Science and Optoelectronics

The inherent photophysical properties of the benzimidazole (B57391) core make it a valuable building block for organic electronic materials. researchgate.netresearchgate.net Derivatives of benzimidazole are increasingly utilized in applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. researchgate.netresearchgate.net The multifunctionality of the benzimidazole unit, which includes electron-accepting capabilities, π-bridging, and sensitivity to its chemical environment, makes it an exceptional candidate for designing functional optical materials. researchgate.net

Benzimidazole derivatives are widely recognized for their potential in luminescent materials and as fluorescent probes. researchgate.net Their molecular structure can be tailored to produce materials that emit light across the visible spectrum. For instance, certain novel benzimidazole compounds have been shown to exhibit high emission in the green spectrum, with emission wavelengths between 513 nm and 547 nm. ssrn.com These properties are critical for the development of emitters in OLEDs. ssrn.com

The benzimidazole framework is also integral to the design of fluorescent probes for detecting specific analytes. Probes incorporating a 2-(2′-hydroxyphenyl)benzimidazole (HBI) core, which is structurally related to the subject compound, can undergo excited-state intramolecular proton transfer (ESIPT), a process that results in a dual-emission ratiometric response. nih.gov This characteristic is highly desirable for quantitative analysis as it allows for internal calibration, improving the accuracy of detection. nih.gov For example, fluorescent probes based on the benzimidazole scaffold have been developed for the detection of reactive nitrogen species like peroxynitrite (ONOO⁻), which is implicated in various oxidative stress-related diseases. nih.gov

The photophysical properties of benzimidazole derivatives make them suitable for a range of advanced materials. Their strong electron-withdrawing nature makes them effective as emitters, hosts, and electron-transporting materials in OLEDs. researchgate.net By modifying the substituents on the benzimidazole core, researchers can fine-tune the material's properties to achieve desired outcomes, such as high spectral purity and efficient electroluminescence. For example, attaching bulky substituents can hinder crystalline packing and reduce intermolecular aggregation, leading to more amorphous materials that are better suited for optoelectronic applications. nih.gov

In one study, an OLED prototype using a benzimidazole derivative as the non-doped emissive layer demonstrated an external quantum efficiency (EQE) of up to 4.3% and a luminance of 290 cd/m², producing a pure blue electroluminescence. nih.gov Other research has focused on developing benzimidazole ligands as emitters for bright green light in OLEDs, achieving a maximum brightness of approximately 504 cd/m² and a current efficiency of up to 0.49 cd/A. ssrn.com These findings underscore the versatility of the benzimidazole scaffold in creating high-performance materials for next-generation displays and lighting.

Table 1: Photophysical Properties of Selected Benzimidazole Derivatives This table is interactive and can be sorted by clicking on the headers.

| Compound Class | Application | Emission Max (λem) | Device Performance |

|---|---|---|---|

| Novel Benzimidazole Ligands | Green OLED Emitter | 530-535 nm | Max. Brightness: 504 cd/m²; Current Efficiency: 0.49 cd/A ssrn.com |

| Pyrene-Benzimidazole Derivative | Blue OLED Emitter | ~450-480 nm (Solid-state) | Max. EQE: 4.3%; Max. Luminance: 290 cd/m² nih.gov |

| ESIPT-based Benzimidazole Probe | Fluorescent Probe for ONOO⁻ | Dual emission (ratiometric) | Absorption peak at 325 nm nih.gov |

Coordination Chemistry and Metal Complexation

The benzimidazole moiety is an excellent ligand for coordinating with metal ions due to the presence of nitrogen atoms with available lone pairs of electrons. researchgate.netnih.gov This chelating property is fundamental to its application in coordination chemistry, where it serves as a versatile scaffold for designing complex molecules with specific functions.

The synthesis of benzimidazole-based ligands is a subject of significant interest for creating stable metal complexes. nih.govresearchgate.net The structural and electronic properties of the resulting complexes are heavily influenced by the substituents on the benzimidazole ring. nih.gov For example, the presence of an electron-withdrawing nitro group on a 2-phenyl-1H-benzimidazole can significantly impact the ligand's coordination behavior. researchgate.net

The synthesis of 1,2-substituted benzimidazoles can be achieved through various methods, including copper-catalyzed three-component coupling reactions involving N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes. nih.gov This allows for the creation of a diverse library of ligands for coordination with various transition metals, such as cobalt (II), nickel (II), copper (II), zinc (II), and cadmium (II). rsc.orgresearchgate.net The resulting metal complexes often exhibit distinct geometries, including square-planar, penta-coordinated, or hexa-coordinated environments, depending on the metal and the ligands involved. rsc.orgrsc.org

Metal complexes derived from benzimidazole ligands have demonstrated significant potential in catalysis. nih.govnih.gov These complexes are explored for their ability to catalyze a variety of organic transformations and polymerization reactions. nih.govnih.gov The stability and tunable electronic properties of these complexes make them attractive candidates for developing new and efficient catalysts. nih.gov

For instance, palladium-N-heterocyclic carbene (Pd-NHC) complexes derived from benzimidazolium salts have been synthesized and shown to be active in carbon-carbon bond-forming reactions. dntb.gov.ua Similarly, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been noted for their potential to exhibit enhanced catalytic activity. nih.govnih.gov The design of the ligand scaffold is crucial, as it dictates the stability and reactivity of the metallic center, thereby influencing the catalytic efficiency of the complex. nih.gov Research in this area continues to focus on synthesizing novel benzimidazole-metal complexes and evaluating their performance in various catalytic processes. dntb.gov.ua

Table 2: Examples of Benzimidazole-Metal Complexes and Their Applications This table is interactive and can be sorted by clicking on the headers.

| Ligand Scaffold | Metal Ion | Application | Reference |

|---|---|---|---|

| 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Antimicrobial Activity | rsc.org |

| 1-(trimethylsilylmethyl)benzimidazoles | Co(II), Zn(II) | Structural Characterization | researchgate.net |

| 2-(4-nitrophenyl)-1H-benzimidazole | Transition Metals | Catalysis, Antimicrobial Agents | nih.govnih.gov |

| N-Methylphthalimide-substituted benzimidazolium salts | Pd(II) | Carbon-Carbon Bond-Forming Reactions | dntb.gov.ua |

Use as Research Tools in Chemical Biology

Beyond materials science, benzimidazole derivatives are valuable as research tools in chemical biology for probing biological systems and acting as scaffolds for drug discovery. Their ability to interact with biological macromolecules makes them suitable for developing molecular probes and modulators of protein function. nih.govnih.gov

A key application is the development of fluorescent probes for imaging biological processes. As mentioned previously, ESIPT-based benzimidazole platforms can be used for the ratiometric two-photon imaging of biologically relevant molecules like peroxynitrite in cells and tissues. nih.gov This allows researchers to visualize and quantify oxidative stress in real-time, providing insights into disease pathology.

Furthermore, the benzimidazole scaffold is recognized as a "privileged substructure" in medicinal chemistry because of its ability to bind to a variety of enzymes and receptors. nih.gov This has led to the identification of benzimidazole derivatives as potent modulators of biological targets. For example, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor, a target for treating neurological dysfunctions. nih.gov Similarly, other derivatives have been investigated for their potential as antileukemic agents by inducing cell cycle arrest and apoptosis in cancer cells. nih.gov A related compound, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has shown potential in treating cutaneous leishmaniasis. mdpi.com These examples highlight the utility of the 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole framework as a versatile tool for exploring complex biological questions and as a starting point for developing new therapeutic agents.

Future Directions in the Synthesis and Design of Novel Benzimidazole Analogs

The development of new bioactive compounds based on the this compound structure is an active area of research. Future strategies are focused on creating novel analogs through sophisticated design and synthesis methodologies, aiming to refine biological activity and explore new therapeutic possibilities.

One promising direction is the principle of molecular hybridization , which involves combining the benzimidazole core with other known pharmacophores. nih.gov This approach aims to create chimeric molecules that may exhibit synergistic or additive effects, potentially overcoming drug resistance or targeting multiple pathways simultaneously. nih.gov For instance, integrating fragments from established antifungal agents like fluconazole (B54011) could lead to new benzimidazole derivatives with enhanced potency against resistant fungal strains. nih.govresearchgate.net

Another key area is the systematic exploration of substituent effects at the N-1 and C-2 positions of the benzimidazole ring. Research has shown that modifications at these positions significantly influence the compound's biological properties. acs.org Future design efforts will likely involve:

Varying N-1 aliphatic chains: Introducing alkyl chains of different lengths and branching at the N-1 position can modulate the compound's lipophilicity, which is crucial for membrane penetration and interaction with cellular targets. acs.org

Modifying C-2 aryl substituents: Altering the electronic and steric properties of the phenyl ring at the C-2 position can fine-tune the molecule's interaction with specific enzyme or receptor binding sites.

Furthermore, the advancement of synthetic methodologies is critical. Modern organic synthesis is moving towards more efficient, sustainable, and versatile reactions. Future synthesis of benzimidazole analogs will increasingly rely on:

Novel Catalytic Systems: The use of catalysts, such as copper-based or nanoparticle catalysts, can facilitate reactions under milder conditions, improve yields, and allow for the construction of molecular complexity in fewer steps. arabjchem.orgnih.gov

Multi-component Reactions: These reactions, where three or more reactants are combined in a single step to form the final product, offer a highly efficient route to generate diverse libraries of benzimidazole derivatives for high-throughput screening. nih.gov

| Strategy for Analog Design & Synthesis | Rationale | Potential Outcome |

| Molecular Hybridization | Combine benzimidazole core with other known pharmacophores to create chimeric molecules. nih.gov | Analogs with synergistic bioactivity, broader therapeutic spectrum, or ability to overcome resistance. nih.govresearchgate.net |

| N-1 Position Modification | Introduce diverse alkyl or functionalized chains to modulate lipophilicity and target engagement. acs.org | Improved cell permeability and enhanced chemotherapeutic efficacy. acs.org |

| C-2 Aryl Group Diversification | Systematically alter substituents on the phenyl ring to optimize steric and electronic interactions with biological targets. | Enhanced binding affinity and selectivity for specific enzymes or receptors. acs.org |

| Advanced Catalysis | Employ novel catalysts (e.g., copper, nanoparticles) to enable more efficient and environmentally friendly synthetic routes. arabjchem.orgnih.gov | Higher yields, milder reaction conditions, and access to previously difficult-to-synthesize structures. |

Computational and Experimental Synergy in Advancing Research on the Chemical Compound

The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of novel benzimidazole analogs. This integrated approach allows researchers to design molecules with desired properties more rationally, reducing the time and resources required for drug development.

Computational studies serve as a powerful predictive tool. Techniques such as Density Functional Theory (DFT) are used to calculate molecular properties like bond lengths, bond angles, and charge distribution. nih.gov This information provides fundamental insights into the molecule's stability and reactivity. Molecular docking simulations are employed to predict how a designed analog might bind to a specific biological target, such as an enzyme's active site or a protein receptor. researchgate.net For example, docking studies have been used to elucidate the binding modes of benzimidazole derivatives with targets like the 14α-demethylase enzyme in fungi or the GABA-A receptor. researchgate.netacs.org These predictions help prioritize which novel compounds are most promising for synthesis and experimental testing. nih.gov

Experimental validation is essential to confirm the computational predictions. Newly synthesized compounds are characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their chemical structure. nih.gov The experimentally determined structures can then be compared with the computationally predicted geometries to refine the theoretical models. nih.govmdpi.com Subsequently, the synthesized compounds undergo in vitro and in vivo assays to measure their actual biological activity. nih.gov The results from these experiments provide crucial feedback that is used to improve the accuracy of future computational models, creating a powerful research cycle.

This iterative process of design, prediction, synthesis, and testing allows for a more targeted and efficient exploration of the chemical space around the this compound scaffold.

| Technique Type | Method | Purpose in Benzimidazole Research |

| Computational | Molecular Docking | Predicts the binding orientation and affinity of novel analogs to biological targets (e.g., enzymes, receptors). researchgate.netacs.org |

| Density Functional Theory (DFT) | Calculates molecular electrostatic potential, bond parameters, and electronic properties to understand structure and reactivity. nih.gov | |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate chemical structure with biological activity to guide the design of more potent compounds. | |

| Experimental | Chemical Synthesis | Produces the computationally designed analogs for physical and biological testing. nih.gov |

| NMR, Mass Spectrometry, X-ray Crystallography | Confirms the structure, purity, and three-dimensional conformation of the synthesized compounds. nih.gov | |

| In Vitro Biological Assays | Measures the activity of the new compounds against specific targets (e.g., enzyme inhibition, cell proliferation) to validate predictions. nih.gov |

Conclusion and Future Perspectives in 2 4 Methoxyphenyl 1 Methyl 1h Benzimidazole Research

Summary of Key Achievements in Synthesis and Characterization

The synthesis of 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole has been successfully established, primarily through the N-alkylation of its precursor, 2-(4-methoxyphenyl)-1H-benzimidazole. nih.gov One reported synthesis yielded the compound as a white solid with a high yield of 84%. acs.org

Key characterization data has been thoroughly documented, confirming the compound's structure and properties. Spectroscopic and physical properties are summarized below. The molecular formula is C₁₅H₁₄N₂O, with an average mass of 238.290 Da. chemspider.com Structurally, the molecule is noted to have a non-planar conformation. smolecule.com

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₅H₁₄N₂O | chemspider.com |

| Average Mass | 238.290 Da | chemspider.com |

| Appearance | White solid | acs.org |

| Melting Point | 111.7–112.3 °C | acs.org |

| UV-vis (λmax) | MeCN/nm | acs.org |

| Characterization | ¹H NMR, ¹³C NMR, FTIR, HRMS | nih.govacs.org |

Major Insights into Molecular Mechanisms and Structure-Activity Relationships

While comprehensive studies on the specific molecular mechanism of this compound are limited, research into the broader benzimidazole (B57391) class provides significant insights. The biological properties of benzimidazole derivatives are known to be strongly influenced by the nature and position of substituents, particularly at the N-1 and C-2 positions. nih.gov

Structure-activity relationship (SAR) studies on related compounds have shown that the presence of a 4-methoxyphenyl (B3050149) group at the C-2 position is compatible with anti-inflammatory activity. mdpi.com The introduction of an alkyl group, such as the methyl group at the N-1 position, is a common strategy to modulate the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic profile of the molecule. nih.gov For instance, research on a similar compound, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, in the context of leishmaniasis, revealed that it induces the production of reactive oxygen species (ROS) and apoptosis in the parasite. nih.gov Although this provides a potential mechanistic pathway, it has not been directly confirmed for this compound. Currently, there is no specific mechanism of action that has been definitively elucidated for the title compound. smolecule.com

Future Avenues for Synthetic Innovation and Derivatization

Future synthetic efforts could focus on developing more efficient, one-pot, or greener catalytic methods to produce this compound and its analogs, moving beyond the current multi-step procedures.

The core structure of the compound presents multiple opportunities for derivatization to explore and optimize biological activity. Key avenues for synthetic innovation include:

Electrophilic Aromatic Substitution: The methoxy-activated phenyl ring is a prime site for electrophilic substitution, allowing the introduction of various functional groups to probe SAR. smolecule.com

Modification of the N-1 Substituent: Replacing the methyl group with longer or more complex alkyl or functionalized chains could significantly impact the compound's lipophilicity and target engagement. nih.gov

Nucleophilic Addition: The nitrogen atoms within the benzimidazole ring can act as nucleophiles, enabling further functionalization and the creation of novel derivatives. smolecule.com

Oxidation and Reduction Reactions: The compound can undergo oxidation, particularly at the nitrogen atoms, to generate different classes of derivatives. smolecule.com

Prospects for Advanced Applications Beyond Traditional Scope

While benzimidazoles are traditionally known for their antimicrobial and antiproliferative activities, research indicates that this compound and its close relatives have potential in several advanced applications. acs.orgisca.meihmc.us

Neurodegenerative Diseases: The parent compound, 2-(4-methoxyphenyl)-1H-benzimidazole, has been identified as a potential PPARGC1A activator, suggesting a therapeutic application in treating neurodegenerative diseases. chemicalbook.com This indicates a promising area of investigation for the N-methylated derivative.

Optoelectronics: Benzimidazole-containing molecules are recognized for their fluorescent properties and have garnered attention for their use in optoelectronic materials. mdpi.com Potential applications include roles in organic light-emitting diodes (OLEDs), chemical sensors, and organic lasers, representing a significant expansion from the compound's traditional biomedical scope. mdpi.com

Photoprotection: The benzimidazole scaffold is also known for its ability to filter UV radiation, opening possibilities for its use in cosmetic and dermatological formulations. nih.gov

Identification of Remaining Challenges and Research Gaps

Despite the progress, significant challenges and research gaps remain in the study of this compound.

Mechanism of Action: The most critical gap is the lack of a defined molecular mechanism of action. While some studies have demonstrated its antiproliferative and antimicrobial effects, the specific cellular targets and pathways through which it exerts these effects are unknown. acs.org

In Vivo Studies: Much of the current research is based on in vitro assays. There is a pressing need for comprehensive in vivo studies to validate the observed biological activities, assess the compound's pharmacokinetic profile, and understand its efficacy and behavior in a whole-organism context.

Comprehensive SAR Studies: A systematic and comprehensive SAR study is required to understand how modifications at the N-1 and C-2 positions, as well as on the phenyl ring, affect its activity. This would guide the rational design of more potent and selective derivatives.

Exploration of Advanced Applications: While the potential for applications in neurodegeneration and optoelectronics is promising, dedicated research focusing specifically on this compound is needed to realize this potential. Studies should be designed to evaluate its efficacy as a PPARGC1A activator and to characterize its photophysical properties for electronic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.